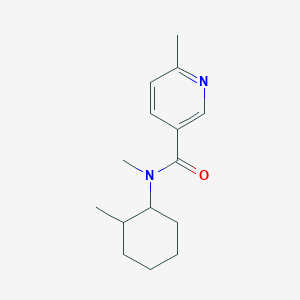
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a derivative of quinazoline and thiophene, which are two classes of heterocyclic compounds that have been extensively studied for their pharmacological activities. In
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide involves the inhibition of protein kinases by binding to their ATP-binding sites. This compound has a high affinity for the ATP-binding pocket of kinases, which results in the inhibition of their activity. The inhibition of kinases by this compound leads to the suppression of various cellular processes that are regulated by these enzymes, such as cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide depend on the specific kinase that is inhibited by this compound. In cancer cells, the inhibition of kinases such as JAK2 and FLT3 by this compound leads to the suppression of cell proliferation and survival, which results in the induction of apoptosis. In inflammatory diseases, the inhibition of kinases such as BTK by this compound leads to the suppression of immune cell activation and cytokine production, which results in the attenuation of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide in lab experiments include its high potency and selectivity for specific kinases, which allows for the precise modulation of cellular processes. This compound has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which require careful evaluation and optimization of the experimental conditions.
Future Directions
There are several future directions for research on 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the evaluation of its activity in other disease models, such as autoimmune diseases and neurodegenerative diseases. Additionally, the identification of new targets for this compound and the development of analogs with improved pharmacological properties are also promising directions for future research.
Synthesis Methods
The synthesis of 3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-methylthiophene-2-amine in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide has been studied for its potential therapeutic properties in various disease models. Several research articles have reported its activity as an inhibitor of protein kinases, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several kinases such as JAK2, FLT3, and BTK, which are involved in the pathogenesis of cancer and inflammatory diseases.
properties
IUPAC Name |
3-methyl-N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-9-5-6-20-14(9)15(19)18-12-3-4-13-11(7-12)8-16-10(2)17-13/h5-6,8,12H,3-4,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDAAXCLRBOQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCC3=NC(=NC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
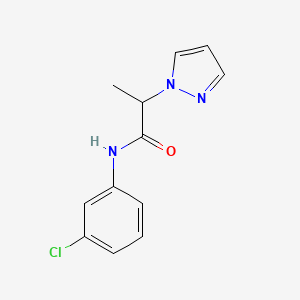
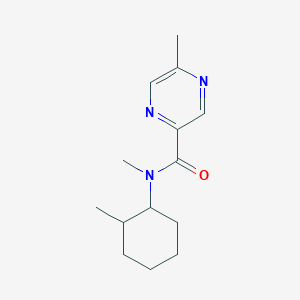
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
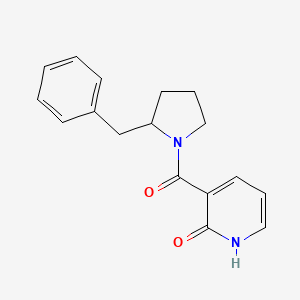
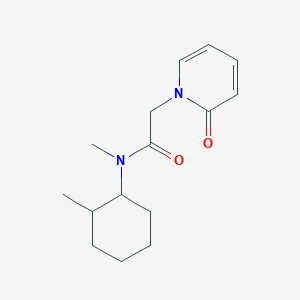

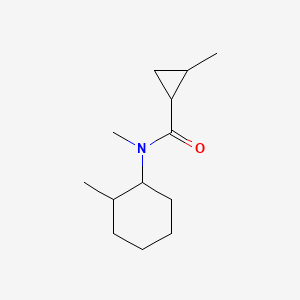
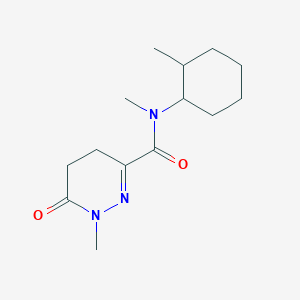
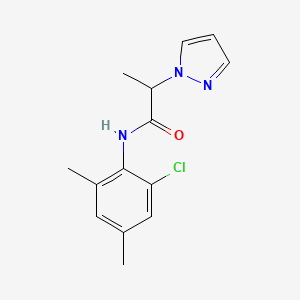
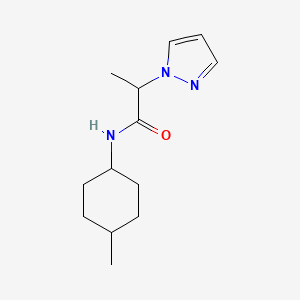
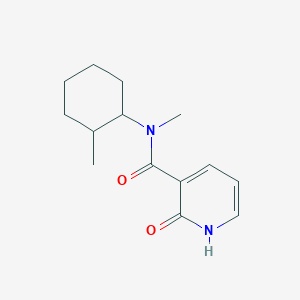
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
